Unique Tripartite Substitution Pattern vs. PXR Tool Compounds 85 and 89
The most potent PXR inverse agonist/antagonist reported to date, compound 85 (IC50 = 2.3 nM for PXR binding; IC50 = 8.7 nM in cellular assay), and its pure antagonist analog compound 89 (IC50 = 6.5 nM binding; IC50 = 24 nM cellular) both contain a 1-(3-tert-butylphenyl) N1-substituent and a complex carboxamide tail [1]. CAS 1795086-94-0 differs at all three diversity points: N1-(2-fluorobenzyl) instead of 3-tert-butylphenyl, C5-(pyridin-4-yl) instead of the unsubstituted C5 position in 85/89, and N-ethyl instead of the extended amide tails. This wholesale substitutional divergence means that SAR models built on the 85/89 series cannot predict the PXR activity of CAS 1795086-94-0, and vice versa. The compound represents an orthogonal chemotype for exploring PXR ligand-binding domain interactions, particularly the role of a basic pyridin-4-yl group at C5 in modulating the AF-2 helix conformation.
| Evidence Dimension | Substitution pattern at three diversity points (N1, C5, C4-amide) |
|---|---|
| Target Compound Data | N1: 2-fluorobenzyl; C5: pyridin-4-yl; C4-amide: N-ethyl |
| Comparator Or Baseline | Compound 85: N1: 3-tert-butylphenyl; C5: H; C4-amide: complex chiral tail. Compound 89: N1: 3-tert-butylphenyl; C5: H; C4-amide: alternative tail. |
| Quantified Difference | Complete divergence at all three substitution positions; PXR binding IC50 for 85 = 2.3 nM vs. unknown for target compound |
| Conditions | PXR LBD binding assay (competitive displacement of SRC-1 peptide) and cellular PXR transactivation assay in HepG2 cells [1] |
Why This Matters
Procurement of CAS 1795086-94-0 enables exploration of PXR SAR in a region of chemical space orthogonal to the current lead series, where the 5-pyridin-4-yl group may confer unique hydrogen-bonding or salt-bridge interactions within the PXR ligand-binding pocket.
- [1] J. Med. Chem. 2022, 65(24), 16829–16859. DOI: 10.1021/acs.jmedchem.2c01640. See Table 1 and Figures 4–5 for compound 85 and 89 data. View Source
